AC-DL-ARG-OH 2H2O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

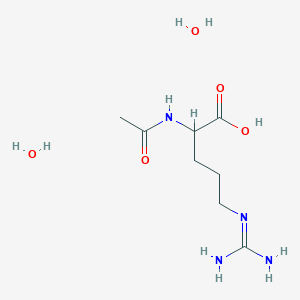

Nalpha-acetyl-DL-arginine dihydrate is a chemical compound with the molecular formula C8H20N4O5 and a molecular weight of 252.28 g/mol . It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is often used in biochemical research and has applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-acetyl-DL-arginine dihydrate typically involves the acetylation of DL-arginine. The reaction is carried out in the presence of acetic anhydride and a suitable solvent such as methanol or ethanol. The reaction mixture is then purified through crystallization to obtain the dihydrate form .

Industrial Production Methods

Industrial production of Nalpha-acetyl-DL-arginine dihydrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is usually obtained through multiple purification steps, including recrystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

Nalpha-acetyl-DL-arginine dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of arginine, such as oxo-arginine, amine-arginine, and substituted arginine compounds .

Applications De Recherche Scientifique

Role in Nitric Oxide Production

AC-DL-ARG-OH 2H2O is a derivative of arginine, an amino acid that serves as a substrate for nitric oxide synthase (NOS). Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. Research indicates that the acetylation of arginine can enhance its bioavailability and influence NO production, thereby impacting cardiovascular health and neuroprotection .

Antioxidant Properties

Studies have suggested that this compound may exhibit antioxidant properties. It has been shown to mitigate oxidative stress in cellular models by scavenging reactive oxygen species (ROS). This activity is particularly relevant in conditions characterized by inflammation and oxidative damage, such as neurodegenerative diseases .

Enhancing Bacterial Growth

In microbiological studies, this compound has been found to enhance bacterial growth and gene expression related to amino acid metabolism. Specifically, it has been linked to increased expression of genes encoding D-amino acid dehydrogenase in certain bacterial strains, which can be beneficial for biotechnological applications such as fermentation processes .

Case Study 1: Cardiovascular Health

A study investigated the effects of this compound on endothelial function in animal models. Results demonstrated that administration of the compound improved endothelial nitric oxide production, leading to enhanced vasodilation. This suggests potential therapeutic applications for cardiovascular diseases where endothelial dysfunction is a hallmark .

Case Study 2: Neuroprotection

In a neuroprotective study, this compound was administered to models of oxidative stress-induced neuronal damage. The findings indicated a significant reduction in cell death and improvement in neuronal survival rates, attributed to the compound's antioxidant properties and its role in modulating nitric oxide levels .

Potential for Drug Development

The unique properties of this compound position it as a candidate for drug development. Its ability to enhance NO production and exhibit antioxidant effects makes it a potential therapeutic agent for conditions such as:

- Cardiovascular diseases

- Neurodegenerative disorders

- Inflammatory conditions

Mécanisme D'action

The mechanism of action of Nalpha-acetyl-DL-arginine dihydrate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a substrate for enzymes involved in the urea cycle and nitric oxide synthesis. The compound can modulate the activity of these enzymes, leading to changes in metabolic pathways and physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Nalpha-acetyl-L-arginine dihydrate

- Nalpha-acetyl-D-asparagine hydrate

- Nalpha-acetyl-DL-asparagine

- Nalpha-acetyl-DL-histidine hydrate

- Nalpha-acetyl-DL-tryptophan methyl ester

Uniqueness

Nalpha-acetyl-DL-arginine dihydrate is unique due to its specific acetylation pattern and the presence of both D- and L-arginine forms. This dual form allows it to interact with a broader range of biological targets compared to its single enantiomer counterparts .

Activité Biologique

AC-DL-ARG-OH 2H2O, also known as N-alpha-acetyl-DL-arginine dihydrate, is a compound of significant interest in biochemical and medicinal research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

N-alpha-acetyl-DL-arginine dihydrate is a derivative of the amino acid arginine, characterized by the presence of an acetyl group. Its chemical formula is C₆H₁₄N₄O₃·2H₂O, and it has a molecular weight of approximately 194.20 g/mol. The structure allows it to participate in various biochemical pathways, particularly those involving enzyme interactions.

The biological activity of this compound primarily involves its role as a substrate for enzymes involved in the urea cycle and nitric oxide synthesis. This compound can modulate enzymatic activity, influencing metabolic pathways that are crucial for maintaining physiological functions.

Key Mechanisms:

- Enzyme Substrate: Acts as a substrate for arginase and nitric oxide synthase, affecting nitrogen metabolism and vasodilation.

- Protein Interactions: Influences protein folding and stability due to its amino acid composition.

- Metabolic Regulation: Plays a role in regulating metabolic disorders through its effects on nitric oxide levels and related pathways .

3.1 Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity: It has been shown to reduce inflammation in various models, which may be beneficial in treating conditions like arthritis.

- Vasodilation: The compound promotes vasodilation through increased nitric oxide production, which can improve blood flow and reduce hypertension .

- Neuroprotective Effects: Studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

3.2 Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Inflammation:

- Objective: To assess the anti-inflammatory effects in a rat model.

- Findings: Administration of this compound significantly reduced markers of inflammation compared to control groups.

-

Vasodilation Study:

- Objective: Evaluate the impact on blood pressure regulation.

- Findings: The compound resulted in a notable decrease in systolic blood pressure in hypertensive rats, attributed to enhanced nitric oxide bioavailability.

- Neuroprotection Research:

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers | |

| Vasodilation | Decreased blood pressure | |

| Neuroprotection | Reduced cell death |

| Mechanism | Description |

|---|---|

| Enzyme Modulation | Substrate for arginase and nitric oxide synthase |

| Protein Interaction | Affects protein folding and stability |

| Metabolic Regulation | Influences nitrogen metabolism |

5. Conclusion

This compound is a versatile compound with significant biological activity, particularly in anti-inflammatory responses, vasodilation, and potential neuroprotection. Its ability to modulate enzyme activity highlights its importance in metabolic regulation and therapeutic applications. Further research is warranted to explore its full potential in clinical settings.

Propriétés

IUPAC Name |

2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUXDHOAJIMUEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114005-77-5 |

Source

|

| Record name | NALPHA-ACETYL-DL-ARGININE DIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.